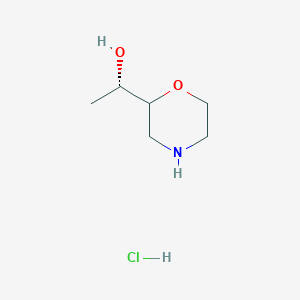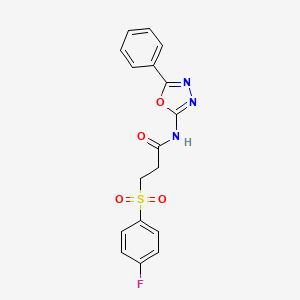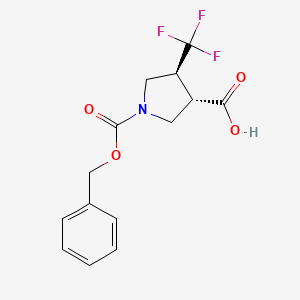![molecular formula C22H18F3N3O2 B2707923 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime CAS No. 477888-91-8](/img/structure/B2707923.png)
2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, one of which contains two nitrogen atoms . The presence of the trifluoromethyl group and the benzyl group could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the benzyl group attached at the 4-position of the quinazolinone via an ether linkage . The benzyl group would also bear a trifluoromethyl substituent .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For instance, the ether linkage could be cleaved under acidic conditions. The trifluoromethyl group could also potentially participate in certain reactions, although it’s generally quite stable .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Chemical Properties
Quinazolinones are synthesized through various chemical processes, including cyclization catalyzed by acids and oxidative dehydrogenation mediated by hypervalent iodine compounds. These methods highlight the versatility and adaptability of quinazolinone synthesis, making it suitable for generating a wide array of derivatives with potential applications in medicinal chemistry and materials science (Cheng et al., 2013).
Biological Activities
Quinazolinone derivatives exhibit a spectrum of biological activities, including antimicrobial, cytotoxic, and antioxidant properties. Their antimicrobial efficacy has been demonstrated against various bacteria and fungi, suggesting their potential as novel therapeutic agents for infectious diseases (Gupta et al., 2008). Furthermore, certain quinazolinone derivatives have shown promising cytotoxic activities against cancer cell lines, indicating their potential application in cancer treatment (Taherian et al., 2019). Antioxidant properties of quinazolinone derivatives have also been explored, offering opportunities for their use in preventing oxidative stress-related diseases (Jatmika et al., 2015).
将来の方向性
作用機序
Target of Action
The primary targets of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds with a trifluoromethyl group have been found to be effective growth inhibitors of antibiotic-resistant gram-positive bacteria .
Mode of Action
The exact mode of action of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Compounds with similar structures have shown a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .
Biochemical Pathways
The specific biochemical pathways affected by N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds have been found to prevent the development of biofilms by methicillin-resistant staphylococcus aureus (mrsa) and enterococcus faecalis .
Result of Action
The molecular and cellular effects of N-[(8Z)-2-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-5,6,7,8-tetrahydroquinazolin-8-ylidene]hydroxylamine Similar compounds have been found to eradicate preformed biofilms effectively .
特性
IUPAC Name |
(NZ)-N-[2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-6,7-dihydro-5H-quinazolin-8-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)17-8-4-14(5-9-17)13-30-18-10-6-15(7-11-18)21-26-12-16-2-1-3-19(28-29)20(16)27-21/h4-12,29H,1-3,13H2/b28-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVOAVBPYQIIX-USHMODERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=NO)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2/C(=N\O)/C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)

![4-Cyclobutyl-6-[(1-pyrimidin-4-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2707846.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2707850.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)



![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2707859.png)

![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
![2-Chloro-N-[[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]acetamide](/img/structure/B2707863.png)